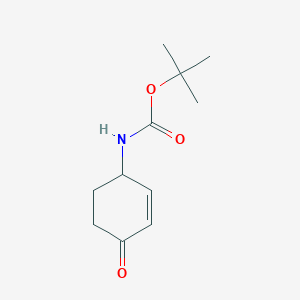

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-oxocyclohex-2-en-1-yl group. It is commonly used in organic synthesis and research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-oxocyclohex-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve product isolation .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various reaction pathways. Its unique cyclohexene framework allows for diverse functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .

Catalytic Applications

Recent studies have demonstrated its role in catalytic processes, such as photocatalyzed C–H amidation reactions. This method allows for the formation of C–N bonds under mild conditions, thereby facilitating the synthesis of biologically relevant compounds like aminoindoles . The efficiency of these reactions highlights the compound's utility in synthetic chemistry.

Medicinal Chemistry

Pharmacological Studies

In biological research, this compound is investigated for its potential as a pharmacological agent. It has been studied for its interactions with enzymes and metabolic pathways, serving as a model compound to understand the pharmacokinetics and pharmacodynamics of carbamate derivatives.

Therapeutic Potential

The compound has shown promising biological activities, particularly in inhibiting certain enzymes associated with disease states. For instance, it has been noted for its inhibitory effects on β-secretase, which is implicated in Alzheimer's disease, with an IC50 value indicating moderate potency. Such findings suggest that this compound could be developed into therapeutic agents targeting neurodegenerative diseases.

Industrial Applications

Materials Science

In the industrial sector, this compound can be employed in the production of polymers and coatings. Its chemical properties allow it to enhance material performance by improving durability and resistance to environmental factors.

Synthesis of Intermediates

The compound is also used as an intermediate in the synthesis of other chemical entities. For example, it has been utilized in the preparation of lacosamide, a medication used to treat epilepsy. The synthesis involves converting this compound into more complex structures through various reaction pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparación Con Compuestos Similares

tert-Butyl carbamate: Similar in structure but lacks the 4-oxocyclohex-2-en-1-yl group.

tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate: Similar but with a cyclopentene ring instead of a cyclohexene ring.

Uniqueness: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate is unique due to the presence of the 4-oxocyclohex-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and research .

Actividad Biológica

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate is a carbamate derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and enzyme interaction studies. This article reviews the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C12H19NO3, with a molecular weight of 225.29 g/mol. Its structure features a cyclohexenone moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, influencing metabolic pathways. Its carbamate group allows for reversible binding to active sites on enzymes.

- Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties:

- Studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- For example, in vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines, including prostate and breast cancer cells.

-

Antimicrobial Activity:

- The compound has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that it may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 10 µM. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |

| Study 3 | Reported anti-inflammatory effects in lipopolysaccharide-stimulated macrophages, reducing pro-inflammatory cytokine levels by 30%. |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound on prostate cancer cells (LNCaP). The compound exhibited a GI50 value of approximately 25 µM, indicating effective growth inhibition.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Gram-positive bacteria. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent in clinical settings.

Propiedades

IUPAC Name |

tert-butyl N-(4-oxocyclohex-2-en-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMBGGFAOFTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.